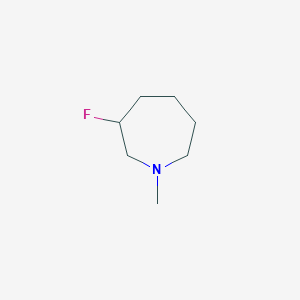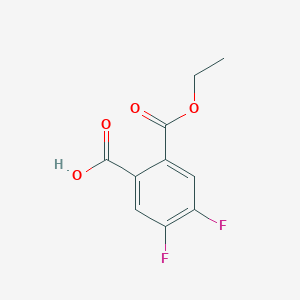
2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-chloro-4-fluorophenyl)ethyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. It belongs to the class of oxazolidinones, which are known for their antibacterial properties. This compound is particularly interesting due to its complex structure, which includes a combination of aromatic and heterocyclic elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aromatic Groups: The aromatic groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Functional Group Modifications:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can be used to modify the aromatic rings or the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Modified aromatic or heterocyclic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. The oxazolidinone ring is known to bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A more potent oxazolidinone derivative.
Cycloserine: An antibiotic with a different mechanism of action but similar structural features.
Uniqueness
5-(Aminomethyl)-3-[4-[2-(3-Chloro-4-Fluoro-Phenyl)Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride is unique due to its specific combination of functional groups, which may confer unique properties in terms of binding affinity and spectrum of activity. Its dual aromatic and heterocyclic structure also makes it a versatile compound for further chemical modifications.
特性
CAS番号 |
84459-93-8 |
|---|---|
分子式 |
C18H19Cl2FN2O2 |
分子量 |
385.3 g/mol |
IUPAC名 |
5-(aminomethyl)-3-[4-[2-(3-chloro-4-fluorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C18H18ClFN2O2.ClH/c19-16-9-13(5-8-17(16)20)2-1-12-3-6-14(7-4-12)22-11-15(10-21)24-18(22)23;/h3-9,15H,1-2,10-11,21H2;1H |
InChIキー |
BUQGVEACIRATKI-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=C(C=C3)F)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)



![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)





